3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA
Description
3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-28-16-7-8-18(20(15-16)29-2)24-21(27)23-9-10-25-11-13-26(14-12-25)19-6-4-3-5-17(19)22/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKLSCVAAPHNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 2-fluorophenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of less toxic reagents and improved reaction conditions are also considered to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, altering their function and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE: Shares structural similarities but differs in its functional groups and overall activity.
4-((4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)METHYL)-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Another compound with a fluorophenylpiperazine moiety, studied for its inhibitory effects on nucleoside transporters.
Uniqueness
What sets 3-(2,4-DIMETHOXYPHENYL)-1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHYL}UREA apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
